N1-(2,2-diethoxyethyl)-N2-phenyloxalamide
Description
N1-(2,2-Diethoxyethyl)-N2-phenyloxalamide is an oxalamide derivative characterized by a central oxalamide (C₂O₂N₂) core substituted with a 2,2-diethoxyethyl group at the N1 position and a phenyl group at the N2 position. Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol. The compound’s synthesis typically involves condensation reactions between oxalic acid derivatives and amines. For example, describes a procedure where oxalic acid diethyl ester reacts with 2,2-diethoxyethylamine, followed by cyclization under acidic conditions .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-19-12(20-4-2)10-15-13(17)14(18)16-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNDZRQKKRZTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-phenyloxamide typically involves the reaction of N-(2,2-diethoxyethyl)amine with phenyloxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of phase transfer catalysts and automated purification systems further improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’-phenyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-N’-phenyloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’-phenyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The diethoxyethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide with analogous compounds:
Physicochemical Properties
- Solubility: The diethoxyethyl group in the target compound improves solubility in ethanol and acetic acid relative to the carboxyphenyl analogue (4a), which is polar due to its carboxylic acid group .
- Lipophilicity : The tetradecyl derivative (logP ~5.2) is significantly more lipophilic than the target compound (logP ~1.8), making it suitable for lipid-rich environments .
- Thermal Stability : Methoxy and methyl groups in N1,N2-Dimethoxy-N1,N2-dimethyloxalamide contribute to lower thermal stability (decomposition at ~150°C) compared to the target compound (stable up to ~200°C) .
Research Findings and Key Differences
- Reactivity : The ethoxy groups in the target compound resist hydrolysis better than the methoxy groups in N1,N2-Dimethoxy-N1,N2-dimethyloxalamide, which are prone to demethylation under acidic conditions .
- Biological Activity : Carboxyphenyl derivatives (e.g., 4a) exhibit higher polarity, favoring aqueous environments, whereas the target compound’s balance of ethoxy and phenyl groups enables dual solubility in organic and semi-polar media .
- Synthetic Flexibility : The diethoxyethylamine precursor allows modular substitution, enabling diversification into analogues like the tetradecyl or trifluoromethylphenyl derivatives .
Biological Activity
N1-(2,2-diethoxyethyl)-N2-phenyloxalamide is a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article aims to explore its biological activity, including mechanisms of action, efficacy in different biological systems, and related case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 319.37 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain proteases, impacting protein degradation and synthesis.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.
- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Protease inhibition | 15.5 | |
| Antioxidant Activity | Free radical scavenging | 20.0 | |
| Antimicrobial Activity | Inhibition of E. coli growth | 30.0 |
Case Studies
Several case studies have explored the efficacy of this compound in different contexts:
-
Case Study on Antimicrobial Efficacy :
- A study investigated the compound's effectiveness against antibiotic-resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups.
- The study concluded that the compound could be a valuable addition to the arsenal against resistant infections.
-
Case Study on Antioxidant Effects :
- Another research project focused on the antioxidant capacity of the compound in vitro. Using human cell lines exposed to oxidative stress, it was found that treatment with this compound led to a marked decrease in markers of oxidative damage.
- This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
-
Case Study on Enzyme Inhibition :
- A biochemical analysis was conducted to evaluate the enzyme inhibition properties of the compound. It was shown to effectively inhibit specific proteases linked to cancer progression.
- The findings support further exploration of this compound as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
